molecular formula C7H2F5I B1435625 2,3-Difluoro-4-iodobenzotrifluoride CAS No. 2227272-80-0

2,3-Difluoro-4-iodobenzotrifluoride

Cat. No.: B1435625
CAS No.: 2227272-80-0
M. Wt: 307.99 g/mol
InChI Key: XRPSDBYIRNSMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2F5I. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

The synthesis of 2,3-Difluoro-4-iodobenzotrifluoride typically involves the iodination of 2,3-difluorobenzotrifluoride. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

2,3-Difluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Difluoro-4-iodobenzotrifluoride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, makes it a suitable candidate for cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

2,3-Difluoro-4-iodobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSDBYIRNSMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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